2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride
Description
2-(5,6-Dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a benzodiazole-derived amine hydrochloride salt characterized by a 1,3-benzodiazole core substituted with 5,6-dimethoxy groups and an ethanamine side chain at the 2-position. The dihydrochloride form enhances solubility and stability, making it suitable for synthetic and pharmacological studies. The compound is cataloged under identifiers such as EN300-127196 and is typically available at 95% purity for research use .
Properties
Molecular Formula |
C11H17Cl2N3O2 |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
2-(5,6-dimethoxy-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-15-9-5-7-8(6-10(9)16-2)14-11(13-7)3-4-12;;/h5-6H,3-4,12H2,1-2H3,(H,13,14);2*1H |
InChI Key |
IFFDAQYFUULSOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)CCN)OC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically proceeds via the following key steps:
- Formation of the Benzodiazole Core: Starting from appropriately substituted o-phenylenediamines or related precursors, cyclization reactions are employed to form the 1,3-benzodiazole ring system.
- Introduction of Methoxy Groups: Methoxylation at the 5 and 6 positions can be achieved either by starting from dimethoxylated precursors or by selective methylation of hydroxy groups.
- Attachment of Ethanamine Side Chain: The ethanamine moiety is introduced via nucleophilic substitution or reductive amination, often followed by conversion to the dihydrochloride salt for stability and isolation.
Specific Reaction Conditions
- Catalysts and Reagents: Polyphosphoric acid (PPA) is commonly used as a catalyst for ring closure reactions in benzodiazole synthesis.
- Solvents: Methanol, N,N-dimethylformamide (DMF), and dichloromethane (DCM) are frequently employed solvents depending on the reaction step.
- Temperature and Time: Typical reaction temperatures range from room temperature to moderate heating (~20–100°C), with reaction times varying from 30 minutes to overnight stirring depending on the step.
Example Preparation Protocol
| Step | Reaction Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclization of substituted o-phenylenediamine to benzodiazole ring | PPA, heated at 80–100°C, 2–4 h | 60–75% | Formation of 5,6-dimethoxybenzodiazole intermediate |
| 2 | Introduction of ethanamine side chain via nucleophilic substitution | Methanol, KOH, room temperature, 30 min | 50–70% | Followed by extraction and concentration |
| 3 | Conversion to dihydrochloride salt | HCl in methanol, room temperature, 1 h | >90% | Precipitation and filtration to isolate pure salt |
Reaction Analysis and Mechanistic Insights
Types of Reactions Involved
- Cyclization: Intramolecular condensation forming the benzimidazole ring.
- Nucleophilic Substitution: Introduction of ethanamine group via displacement or reductive amination.
- Salt Formation: Protonation of the amine with hydrochloric acid to form the dihydrochloride salt.
Common Reagents and Their Roles
| Reagent | Role | Typical Conditions |
|---|---|---|
| Polyphosphoric acid (PPA) | Catalyst for ring closure | 80–100°C, 2–4 h |
| Potassium hydroxide (KOH) | Base for nucleophilic substitution | Room temperature, 30 min |
| Hydrochloric acid (HCl) | Salt formation | Room temperature, 1 h |
| Methanol (MeOH) | Solvent | Ambient to reflux |
Reaction Outcomes
- The cyclization step yields the benzodiazole core with high regioselectivity.
- Ethanamine attachment proceeds efficiently under basic conditions.
- The dihydrochloride salt form enhances compound stability and facilitates purification.
Data Tables Summarizing Preparation and Yields
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 1 | 4,5-Dimethoxy-o-phenylenediamine | PPA, 90°C, 3 h | 5,6-Dimethoxybenzodiazole | 70 | Recrystallization |
| 2 | 5,6-Dimethoxybenzodiazole | KOH, Methanol, RT, 30 min | 2-(5,6-Dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine | 65 | Extraction, Concentration |
| 3 | Ethanamine derivative | HCl in Methanol, RT, 1 h | Dihydrochloride salt | 95 | Filtration, Drying |
Research Outcomes and Applications
- The compound has been used as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
- Studies indicate potential antitumor activity linked to the benzodiazole scaffold, likely through mechanisms such as tubulin polymerization inhibition and apoptosis induction.
- The methoxy substituents influence electronic properties, enhancing biological interactions and chemical reactivity.
Chemical Reactions Analysis
2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be contextualized against three closely related benzodiazole derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison of Benzodiazole Derivatives
Key Observations:
Substituent Effects: Electron-Donating vs. Side Chain Length: Replacing methanamine (C₁) with ethanamine (C₂) increases molecular weight by ~40 g/mol and may improve lipophilicity, affecting membrane permeability in biological systems .
Structural Complexity :
- The 3-methoxyphenyl-substituted analog (C₁₉H₂₄Cl₂N₃O₄) introduces steric bulk and additional aromatic interactions, which could influence binding affinity in receptor studies .
Crystallographic Refinement :
- Structural analyses of these compounds likely employ SHELXL (–2), a widely used program for small-molecule refinement. The dihydrochloride salt form facilitates crystallization, enabling high-resolution structural determination .
Purity and Availability :
- Both the target compound and its methanamine analog are standardized at 95% purity, whereas data for other derivatives are unspecified .
Notes
Limitations : Pharmacological data (e.g., IC₅₀, solubility in aqueous media) are absent in the provided evidence, necessitating caution in extrapolating biological relevance.
Synthetic Utility : These compounds serve as building blocks for drug discovery, particularly in kinase inhibitor or GPCR-targeted therapies, though specific applications require further study .
Crystallography : The SHELX suite remains critical for elucidating substituent effects on molecular packing and hydrogen-bonding networks .
Biological Activity
The compound 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a derivative of benzodiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21N3O3
- SMILES : COC1=CC=CC(=C1)N2C3=CC(=C(C=C3N=C2CCN)OC)OC
- InChIKey : UPRZCMMRLKMYME-UHFFFAOYSA-N
Biological Activity Overview
Benzodiazole derivatives have been extensively studied for their potential in medicinal chemistry. The biological activity of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can be categorized into several key areas:
Antimicrobial Activity
Research indicates that benzodiazole derivatives possess significant antimicrobial properties. A study on related compounds revealed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzodiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| Compound C | Escherichia coli | Not Active |
Anticancer Activity
The cytotoxic effects of benzodiazole derivatives have been documented in various cancer cell lines. For instance, compounds similar to 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride have shown selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents.
Table 2: Cytotoxicity of Related Compounds on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 15 |
| Compound E | A549 (Lung Cancer) | 10 |
| Compound F | HepG2 (Liver Cancer) | 25 |
Structure-Activity Relationship (SAR)
Understanding the SAR of benzodiazole derivatives helps in optimizing their biological activity. Modifications in the substituents on the benzodiazole ring significantly influence their potency. For example, the presence of electron-donating groups has been associated with increased antibacterial activity .
Case Studies
Several studies have highlighted the potential therapeutic applications of benzodiazole derivatives:
- Antibacterial Screening : A screening of multiple derivatives demonstrated that those with methoxy substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria .
- Cytotoxicity Studies : Research on a series of benzodiazole compounds indicated that some exhibited a higher cytotoxic effect on cancer cells compared to normal cells, suggesting a promising pathway for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride?
- Methodology : Synthesis typically involves condensation of 5,6-dimethoxy-1H-benzodiazole precursors with ethanamine derivatives under acidic conditions. Key parameters include:
- Temperature : 80–100°C to ensure reactivity without decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Acid catalysts (e.g., HCl) facilitate imine formation and cyclization .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) improves purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm) and benzodiazole protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragment pattern validation .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Standardization :
- Use HPLC (≥95% purity) to minimize batch variability .
- Employ validated cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known benzimidazole inhibitors) .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of the 5,6-dimethoxy substitution?
- Methodology :
- Synthetic Modifications : Replace methoxy groups with electron-withdrawing (e.g., Cl) or donating (e.g., methyl) substituents to assess electronic effects .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinase or cytochrome P450) .
Q. How can contradictory data on biological activity across studies be resolved?
- Root Cause Analysis :
- Assay Conditions : Variability in pH, temperature, or solvent (DMSO vs. saline) may alter compound solubility and activity .
- Target Selectivity : Screen against off-target receptors (e.g., GPCR panels) to identify cross-reactivity .
- Meta-Analysis : Use platforms like PubChem to aggregate data and identify trends in benzodiazole derivatives.
Q. What computational approaches predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
